tert-butyl 3-Bromo-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate
CAS No.: 723286-80-4
Cat. No.: VC2092252
Molecular Formula: C10H15BrN4O2
Molecular Weight: 303.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 723286-80-4 |
|---|---|
| Molecular Formula | C10H15BrN4O2 |
| Molecular Weight | 303.16 g/mol |
| IUPAC Name | tert-butyl 3-bromo-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate |
| Standard InChI | InChI=1S/C10H15BrN4O2/c1-10(2,3)17-9(16)14-4-5-15-7(6-14)12-13-8(15)11/h4-6H2,1-3H3 |
| Standard InChI Key | SSOWVJRCWPTTLK-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCN2C(=NN=C2Br)C1 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN2C(=NN=C2Br)C1 |
Introduction
Chemical Identity and Structure
tert-Butyl 3-bromo-5,6-dihydro- triazolo[4,3-a]pyrazine-7(8H)-carboxylate is a heterocyclic organic compound characterized by its unique molecular structure containing a triazole ring fused to a partially saturated pyrazine moiety. The compound features a bromine atom at position 3 of the triazole ring and a tert-butyloxycarbonyl (Boc) protecting group at the 7-position of the heterocyclic system . This distinctive structural arrangement contributes to the compound's chemical reactivity and potential applications in pharmaceutical research and synthesis.
The molecular structure consists of a bicyclic core with four nitrogen atoms in the heterocyclic system - three in the triazole portion and one in the pyrazine ring. The partially saturated nature of the pyrazine ring, indicated by the "dihydro" and "7(8H)" designations in the name, points to specific reduced positions in the structure, which influences the compound's three-dimensional conformation and reactivity profile . The tert-butyloxycarbonyl group serves as a protecting group for the nitrogen at position 7, which is a common strategy in organic synthesis to prevent undesired side reactions.
Physical and Chemical Properties
The physical and chemical properties of tert-butyl 3-bromo-5,6-dihydro- triazolo[4,3-a]pyrazine-7(8H)-carboxylate are essential for understanding its behavior in various chemical processes and applications. These properties are summarized in Table 1 below:
Table 1: Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₅BrN₄O₂ |
| Molecular Weight | 303.156 g/mol |
| Physical State | Solid (at standard conditions) |
| Density | 1.6±0.1 g/cm³ |
| Boiling Point | 430.4±55.0 °C at 760 mmHg |
| Flash Point | 214.1±31.5 °C |
| Solubility | Soluble in common organic solvents (DMF, DMSO, dichloromethane) |
The compound's high boiling and flash points suggest thermal stability, an important consideration for its handling and storage in laboratory settings . The relatively high density is typical for bromine-containing organic compounds. The presence of the bromine atom creates a reactive site for various transformations, making this compound valuable in synthetic organic chemistry pathways leading to more complex structures.
Chemical Identifiers and Nomenclature
Standard Identifiers
Various chemical identifiers are used to uniquely represent tert-butyl 3-bromo-5,6-dihydro- triazolo[4,3-a]pyrazine-7(8H)-carboxylate in chemical databases and literature. These standardized identifiers facilitate precise communication among researchers and accurate database searches. The key identifiers for this compound are presented in Table 2:
Table 2: Chemical Identifiers
These identifiers serve different purposes in the chemical information infrastructure. The CAS Registry Number provides a unique numeric identifier assigned by Chemical Abstracts Service, while the IUPAC name offers a systematic way to derive the structure from the name following internationally accepted rules. The InChI (International Chemical Identifier) and its compressed form, the InChIKey, provide a standardized method for encoding the chemical structure in a computer-readable string, enabling efficient structure searching and comparison across databases.
Common Synonyms and Alternative Names
The compound is known by several synonyms and alternative names in scientific literature and commercial catalogs. These alternative designations help in identifying the compound across different sources:
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7-Boc-3-bromo-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine
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1,2,4-Triazolo[4,3-a]pyrazine-7(8H)-carboxylic acid, 3-bromo-5,6-dihydro-, 1,1-dimethylethyl ester
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2-Methyl-2-propanyl 3-bromo-5,6-dihydro triazolo[4,3-a]pyrazine-7(8H)-carboxylate
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tert-Butyl 3-bromo-5,6-dihydro triazolo[4,3-a]pyrazine-7(8H)-carboxylate
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tert-butyl 3-bromo-6,8-dihydro-5H- triazolo[4,3-a]pyrazine-7-carboxylate
This diversity in nomenclature reflects different approaches to naming complex heterocyclic systems, with some names emphasizing the protection strategy (Boc), while others focus on the parent heterocyclic system or use alternative ways to specify the saturation pattern in the rings.
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
tert-Butyl 3-bromo-5,6-dihydro- triazolo[4,3-a]pyrazine-7(8H)-carboxylate serves as a valuable intermediate for the preparation of more complex molecules, particularly in pharmaceutical development. The compound's utility stems from several key features:
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The bromine substituent provides a reactive site for introducing various functional groups through cross-coupling reactions.
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The Boc-protected nitrogen can be selectively deprotected to enable further functionalization.
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The fused heterocyclic system provides a rigid scaffold with defined three-dimensional geometry.
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The partially saturated nature of the pyrazine ring allows for stereochemical control in certain transformations.
These characteristics make this compound particularly useful in creating diverse chemical libraries for drug discovery programs, enabling medicinal chemists to explore structure-activity relationships in potential therapeutic agents.
Biological Relevance of the Triazolopyrazine Scaffold
The triazolopyrazine scaffold present in this compound is noteworthy for its biological activity. Derivatives containing this heterocyclic system have been explored for various therapeutic properties:
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Anticancer activity: Several triazolopyrazine analogs have demonstrated cytotoxicity against various cancer cell lines.
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Antiviral properties: Compounds with similar scaffolds have shown activity against viral replication.
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Central nervous system activity: Related structures have been investigated for effects on neurotransmitter systems.
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Anti-inflammatory potential: Some derivatives exhibit modulatory effects on inflammatory pathways.
Structural Relationships and Similar Compounds
Comparison with Related Heterocyclic Compounds
Several compounds share structural similarities with tert-butyl 3-bromo-5,6-dihydro- triazolo[4,3-a]pyrazine-7(8H)-carboxylate. A notable structural analog is tert-butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate, which differs in having an imidazo ring instead of a triazolo ring in the fused heterocyclic system . The structural relationships between these compounds provide insights into how subtle modifications can influence physical properties and biological activities.
Table 3: Comparison of tert-butyl 3-bromo-5,6-dihydro- triazolo[4,3-a]pyrazine-7(8H)-carboxylate with Related Compounds
These structural analogs demonstrate how systematic modifications to the core scaffold can create a family of related compounds with potentially diverse properties and activities. The replacement of the triazole ring with an imidazo ring, as in the case of tert-butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate, reduces the number of nitrogen atoms in the heterocyclic system from four to three, which can significantly alter the compound's electronic properties, hydrogen-bonding capabilities, and metabolic stability .
Structure-Property Relationships
The structural features of tert-butyl 3-bromo-5,6-dihydro- triazolo[4,3-a]pyrazine-7(8H)-carboxylate directly influence its physicochemical properties:
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The bromine substituent increases molecular weight and lipophilicity while providing a reactive site for chemical modifications.
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The tert-butyloxycarbonyl group enhances lipophilicity and provides steric bulk that can influence molecular conformation.
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The nitrogen-rich triazole ring contributes to water solubility through potential hydrogen bonding interactions while also influencing the compound's basicity.
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The partially saturated pyrazine ring alters the planarity of the system compared to fully aromatic analogs, potentially affecting crystal packing and solubility properties .
Understanding these structure-property relationships is crucial for predicting how structural modifications might affect the compound's behavior in biological systems and chemical reactions.
Analytical Methods and Characterization
The characterization of tert-butyl 3-bromo-5,6-dihydro- triazolo[4,3-a]pyrazine-7(8H)-carboxylate typically involves various analytical techniques to confirm its identity, purity, and structural features. Although specific analytical data is limited in the available search results, standard methods for similar heterocyclic compounds would include:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to confirm structural assignments and purity
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Mass Spectrometry (MS) to verify molecular weight and fragmentation patterns
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Infrared (IR) spectroscopy to identify functional group signatures, including the carbonyl stretch of the Boc group
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X-ray crystallography for definitive structural confirmation if crystalline material is available
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High-Performance Liquid Chromatography (HPLC) for purity determination
These analytical methods provide complementary information about the compound's structure and properties, enabling researchers to verify its identity before use in synthetic procedures or biological testing.
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